TCS 359
Vue d'ensemble
Description
FMS-like tyrosine kinase 3 (FLT3) is a type III receptor tyrosine kinase, which is an important target for anti-cancer therapy . FLT3 mutations are the most common genetic aberrations found in acute myeloid leukemia (AML) and are associated with poor prognosis . Since the discovery of FLT3 mutations and their prognostic implications, multiple FLT3-targeted molecules have been evaluated .
Synthesis Analysis
Several FLT3 tyrosine kinase inhibitors have been developed in the last few years with variable kinase inhibitory properties, pharmacokinetics, and toxicity profiles . These inhibitors are divided into first-generation multi-kinase inhibitors (such as sorafenib, lestaurtinib, midostaurin) and next-generation inhibitors (such as quizartinib, crenolanib, gilteritinib) based on their potency and specificity of FLT3 inhibition .
Molecular Structure Analysis
A structure-activity relationship (SAR) study was conducted on 3867 FLT3 inhibitors . MACCS fingerprints, ECFP4 fingerprints, and TT fingerprints were used to represent the inhibitors in the dataset . The results showed that 2-aminopyrimidine, 1-ethylpiperidine,2,4-bis (methylamino)pyrimidine, amino-aromatic heterocycle, [(2E)-but-2-enyl]dimethylamine, but-2-enyl, and alkynyl were typical fragments among highly active inhibitors .
Chemical Reactions Analysis
The chemical reactions involving FLT3 inhibitors are complex and involve multiple pathways. Several drug resistance mechanisms have been identified, including clonal selection, stromal protection, FLT3-associated mutations, and off-target mutations .
Physical And Chemical Properties Analysis
The physical and chemical properties of FLT3 inhibitors vary depending on the specific inhibitor. For example, the Flt-3 Inhibitor, also referenced under CAS 301305-73-7, controls the biological activity of Flt-3 .
Applications De Recherche Scientifique
Inhibition de la tyrosine kinase du récepteur FLT3
TCS 359 est un puissant inhibiteur de la tyrosine kinase du récepteur FLT3 . La valeur de la CI50, qui est une mesure de l'efficacité d'une substance à inhiber une fonction biologique ou biochimique spécifique, est de 42 nM . Cela signifie que this compound peut inhiber efficacement la tyrosine kinase du récepteur FLT3 à cette concentration.
Sélectivité sur d'autres kinases
This compound présente une sélectivité sur une gamme d'autres kinases . Cela signifie que, bien qu'il inhibe la tyrosine kinase du récepteur FLT3, il n'affecte pas de manière significative la fonction d'autres kinases. Cette sélectivité est cruciale dans les thérapies ciblées où l'objectif est d'inhiber une voie spécifique sans affecter les autres.
Effets antiprolifératifs
This compound présente des effets antiprolifératifs sur les cellules MV4-11 . Ce sont des cellules humaines de leucémie myéloïde aiguë exprimant un mutant FLT3 constitutivement actif. La valeur de la CI50 pour cet effet est de 340 nM . Cela suggère que this compound pourrait potentiellement être utilisé dans le traitement de certains types de leucémie.
Développement embryonnaire
La recherche a montré que this compound bloquait la capacité du ligand FLT3 à promouvoir le développement d'embryons à deux cellules au stade du blastocyste éclos chez la souris . Cela indique que this compound pourrait potentiellement être utilisé dans la recherche liée au développement embryonnaire.
Expression du ligand FLT3
This compound a également diminué l'expression du ligand FLT3 dans les premiers embryons après le stade à quatre cellules . Cela suggère que this compound pourrait être utilisé pour étudier le rôle du ligand FLT3 dans le développement embryonnaire précoce.
Applications thérapeutiques potentielles
Étant donné son inhibition puissante de la tyrosine kinase du récepteur FLT3 et ses effets antiprolifératifs sur certaines cellules leucémiques, this compound a des applications thérapeutiques potentielles dans le traitement de certains types de cancer, en particulier la leucémie myéloïde aiguë .
Mécanisme D'action
Target of Action
The primary target of TCS 359 is the FLT3 receptor tyrosine kinase . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoietic regulation and is implicated in the pathogenesis of acute myeloid leukemia (AML) .
Mode of Action
This compound acts by inhibiting the FLT3 receptor tyrosine kinase . It binds to the kinase domain of FLT3, thereby preventing the activation of the receptor and downstream signaling pathways. This inhibition disrupts the proliferation and survival of cells that depend on FLT3 signaling, particularly AML cells .
Biochemical Pathways
The inhibition of FLT3 by this compound affects several downstream signaling pathways, including the PI3K/AKT, STAT5, and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, this compound disrupts these pathways, leading to reduced proliferation and survival of AML cells .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may be administered orally or intravenously
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation, particularly in AML cells . By inhibiting FLT3, this compound disrupts the signaling pathways that promote cell survival and proliferation, leading to reduced growth of AML cells .
Safety and Hazards
Orientations Futures
Significant progress has been made in the treatment of AML with FLT3-targeting, but many challenges remain . The benefit of FLT3 inhibitor maintenance therapy, either post-chemotherapy or post-transplant, remains controversial, although several studies are ongoing . Future research will likely focus on overcoming resistance to FLT3 inhibitors and improving their efficacy .
Analyse Biochimique
Biochemical Properties
TCS 359 interacts with the FLT3 receptor tyrosine kinase, inhibiting its activity . This interaction is selective, as this compound has been shown to be selective over 22 other kinases .
Cellular Effects
This compound has been shown to have antiproliferative effects on human acute myelocytic leukemia MV4-11 cells . This suggests that this compound may influence cell function by inhibiting cell proliferation.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the FLT3 receptor tyrosine kinase . This inhibition disrupts the signaling pathways that this kinase is involved in, potentially leading to changes in gene expression and cellular function.
Dosage Effects in Animal Models
Given its potent inhibitory effects on the FLT3 receptor tyrosine kinase, it is likely that its effects would vary with dosage .
Metabolic Pathways
This compound is involved in the FLT3 signaling pathway due to its inhibitory effects on the FLT3 receptor tyrosine kinase
Transport and Distribution
Given its molecular target, it is likely that it would be distributed to areas where the FLT3 receptor tyrosine kinase is present .
Subcellular Localization
This compound is likely to be localized to areas where the FLT3 receptor tyrosine kinase is present, given its inhibitory effects on this kinase . This could potentially include the cell membrane, where many receptor tyrosine kinases are located.
Propriétés
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-12-8-7-10(9-13(12)24-2)17(22)20-18-15(16(19)21)11-5-3-4-6-14(11)25-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPQCTGGIANIJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359965 | |
Record name | TCS 359 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
301305-73-7 | |
Record name | TCS 359 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-Dimethoxy-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.